4-(2,2-Dimethyl-6-methylidenecyclohexyl)-2-methylbut-3-enal
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Overview
Description
4-(2,2-Dimethyl-6-methylidenecyclohexyl)-2-methylbut-3-enal is a chemical compound known for its unique structure and properties It is characterized by a cyclohexyl ring with multiple substituents, including a methylidene group and a butenal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethyl-6-methylidenecyclohexyl)-2-methylbut-3-enal typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2-dimethyl-6-methylidenecyclohexanone with appropriate reagents to introduce the butenal chain. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethyl-6-methylidenecyclohexyl)-2-methylbut-3-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the methylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(2,2-Dimethyl-6-methylidenecyclohexyl)-2-methylbut-3-enal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethyl-6-methylidenecyclohexyl)-2-methylbut-3-enal involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2,2-Dimethyl-6-methylidenecyclohexyl)-3-buten-2-one: This compound has a similar structure but differs in the functional group attached to the buten chain.
4-(2,2-Dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate: Another similar compound with an acetate group instead of an aldehyde.
Uniqueness
4-(2,2-Dimethyl-6-methylidenecyclohexyl)-2-methylbut-3-enal is unique due to its specific combination of functional groups and its reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
58102-06-0 |
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Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
4-(2,2-dimethyl-6-methylidenecyclohexyl)-2-methylbut-3-enal |
InChI |
InChI=1S/C14H22O/c1-11(10-15)7-8-13-12(2)6-5-9-14(13,3)4/h7-8,10-11,13H,2,5-6,9H2,1,3-4H3 |
InChI Key |
SAGDBYAKEYVMTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC1C(=C)CCCC1(C)C)C=O |
Origin of Product |
United States |
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